molecular formula C14H20N2 B6204731 1-benzyl-3-cyclopropylpiperazine CAS No. 1279820-72-2

1-benzyl-3-cyclopropylpiperazine

Cat. No. B6204731
CAS RN: 1279820-72-2
M. Wt: 216.3
InChI Key:
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Description

1-Benzyl-3-cyclopropylpiperazine (BCPP) is a cyclic organic compound that has become increasingly popular in scientific research due to its versatile applications and unique properties. BCPP is an aromatic heterocyclic compound that has been used in a variety of fields, including organic chemistry, pharmacology, and biochemistry. In recent years, BCPP has been used in a variety of laboratory experiments to study the effects of its biochemical and physiological properties.

Scientific Research Applications

1-benzyl-3-cyclopropylpiperazine has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects. It has also been used to study the effects of its mechanism of action, which is thought to involve the inhibition of certain enzymes. 1-benzyl-3-cyclopropylpiperazine has also been used in the synthesis of other compounds, such as quinolones, and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclopropylpiperazine is thought to involve the inhibition of certain enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAO-A and MAO-B are enzymes that are responsible for the breakdown of neurotransmitters such as serotonin and dopamine, and the inhibition of these enzymes by 1-benzyl-3-cyclopropylpiperazine can lead to an increase in the levels of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-3-cyclopropylpiperazine are still being studied, but it is known to have an effect on the levels of certain neurotransmitters, such as serotonin and dopamine. 1-benzyl-3-cyclopropylpiperazine also has an effect on the levels of certain hormones, such as melatonin. Additionally, 1-benzyl-3-cyclopropylpiperazine has been found to have an effect on the metabolism of certain drugs, such as cocaine, and has been found to have an effect on the metabolism of certain vitamins and minerals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-3-cyclopropylpiperazine in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 1-benzyl-3-cyclopropylpiperazine has been found to have a low toxicity, making it safe for use in laboratory experiments. However, one of the limitations of using 1-benzyl-3-cyclopropylpiperazine is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 1-benzyl-3-cyclopropylpiperazine. These include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of 1-benzyl-3-cyclopropylpiperazine, such as its use as an antidepressant or anxiolytic. Finally, further research could be done to explore the potential of 1-benzyl-3-cyclopropylpiperazine in the synthesis of other compounds and polymers.

Synthesis Methods

1-benzyl-3-cyclopropylpiperazine can be synthesized through a number of methods, including a condensation reaction between piperazine and cyclopropylbenzene. This reaction is typically performed in a basic solvent, such as aqueous sodium hydroxide, and requires the use of a catalyst, such as p-toluenesulfonic acid. The reaction yields a white solid, which is then purified through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-cyclopropylpiperazine involves the reaction of benzyl chloride with cyclopropylamine followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Benzyl chloride", "Cyclopropylamine" ], "Reaction": [ "Benzyl chloride is added dropwise to a solution of cyclopropylamine in anhydrous ether at 0°C.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting intermediate is isolated by filtration and washed with ether.", "The intermediate is then cyclized by heating with acetic anhydride and a catalytic amount of sulfuric acid.", "The product, 1-benzyl-3-cyclopropylpiperazine, is obtained by extraction with ether and purification by recrystallization." ] }

CAS RN

1279820-72-2

Product Name

1-benzyl-3-cyclopropylpiperazine

Molecular Formula

C14H20N2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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